Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
Description
Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is a complex organic compound with a specific stereochemistry It is characterized by its pyrrolidine ring, a methoxy group, and a carboxylate ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (2S,4S)-4-aminopyrrolidine-2-carboxylate as the starting material.
Reaction Steps:
The amino group is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
The protected amino group is then alkylated using 3-methoxy-3-oxopropyl bromide to introduce the desired side chain.
The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding ketone.
Reduction: Reduction reactions can target the carboxylate ester group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methoxy-3-oxopropanoic acid.
Reduction: Formation of (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Properties
IUPAC Name |
methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)4-3-7-5-8(11-6-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYSMXRNWFLNKD-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(NC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1C[C@H](NC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate: The target compound.
Methyl (2S,4R)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate: Stereoisomer with different spatial arrangement.
Methyl (2R,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate: Another stereoisomer.
Uniqueness: The specific stereochemistry of the target compound influences its reactivity and biological activity, making it distinct from its isomers. The presence of the methoxy group and the carboxylate ester also contribute to its unique properties.
This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
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